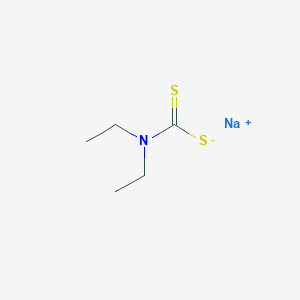

sodium;N,N-diethylcarbamodithioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEJYZSZYUROLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Context of Dithiocarbamate Chemistry

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. nih.govwikipedia.org Their synthesis is typically straightforward and cost-effective, involving the reaction of a primary or secondary amine with carbon disulfide under basic conditions. nih.govwikipedia.orgnih.gov The significance of dithiocarbamate (B8719985) chemistry in academic research is extensive, primarily due to their remarkable capacity as ligands for metal ions. nih.govnih.gov

The two sulfur atoms in the dithiocarbamate moiety act as soft donor ligands, forming stable, often colorful, complexes with a wide range of transition metals. atamanchemicals.comf1000research.com This strong metal-binding or chelating ability is the cornerstone of their utility and has driven research into their application in diverse fields. nih.govresearchgate.netencyclopedia.pub

Key Research Areas:

Analytical Chemistry: Dithiocarbamates are employed as reagents for the separation and quantification of metal ions. encyclopedia.pubchemicalbook.comoup.com Their ability to form insoluble colored precipitates with metals like copper is used in photometric analysis. chemicalbook.com Sodium N,N-diethylcarbamodithioate, for instance, is used to determine metals such as bismuth, copper, and nickel. chemicalbook.com

Materials Science: Dithiocarbamate complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov This application is of great interest in the development of new materials with specific electronic and optical properties.

Organic Synthesis: DTCs are valuable as radical precursors and intermediates in the synthesis of other organic compounds. researchgate.nettandfonline.com

Environmental Science: The strong chelating properties of dithiocarbamates are exploited for the removal of toxic heavy metals from wastewater and other environmental samples. nih.govencyclopedia.pubresearchgate.net

Biochemical Research: In biological systems, sodium N,N-diethylcarbamodithioate is used as a spin trap in conjunction with iron to detect and study nitric oxide (NO) radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. atamanchemicals.comwikipedia.org It is also known to inhibit certain enzymes, such as superoxide (B77818) dismutase, by chelating essential metal cofactors like copper. wikipedia.orgnih.gov

Selected Research Applications of Sodium N,N-Diethylcarbamodithioate

The specific applications of sodium N,N-diethylcarbamodithioate in a research context are varied and highlight its versatility as a chemical tool.

| Research Application | Description |

| Precursor Synthesis | Used to synthesize other compounds, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV) and precursor polymers for poly(thienylene vinylene). sigmaaldrich.com |

| Nitric Oxide Detection | Employed as a spin trap with Fe²⁺ to detect nitric oxide in biological tissues through Electron Paramagnetic Resonance (EPR) spectroscopy. atamanchemicals.comwikipedia.orgsigmaaldrich.com |

| Metal Chelation | Acts as a copper chelator for the quantification of copper in biological samples. sigmaaldrich.comsigmaaldrich.com It is also used in the solvent extraction of various metal ions. cdnsciencepub.com |

| Enzyme Inhibition | Serves as an inhibitor of copper-containing enzymes like superoxide dismutase and ascorbate (B8700270) oxidase. wikipedia.orgnih.govsigmaaldrich.com |

| Radical Generation | Used as an alternative to xanthates for the generation of carbamoyl (B1232498) radical precursors in organic synthesis. sigmaaldrich.com |

This table summarizes key research findings. atamanchemicals.comwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.comcdnsciencepub.com

Historical Perspective on Dithiocarbamate Research Developments

Fundamental Synthesis Routes

The principal method for synthesizing sodium;N,N-diethylcarbamodithioate involves a one-pot reaction that is both straightforward and efficient.

This compound is commercially prepared by the reaction of carbon disulfide with diethylamine (B46881) in the presence of a base, typically sodium hydroxide (B78521), in an aqueous solution. wikipedia.orgchemicalbook.com The diethylamine acts as the secondary amine nucleophile, attacking the electrophilic carbon of the carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to form the stable sodium salt. wikipedia.org The reaction is as follows:

CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org

This method is widely applicable for the synthesis of other dithiocarbamates by substituting diethylamine with other primary or secondary amines. wikipedia.orgnih.gov The product, this compound, is a pale yellow to white crystalline solid that is soluble in water. wikipedia.orgnih.gov It typically crystallizes from water as the trihydrate, NaS₂CN(C₂H₅)₂·3H₂O, which is often used interchangeably with the anhydrous form. wikipedia.org

While the synthesis is generally straightforward, certain challenges require careful control to ensure high yield and purity. nih.gov

Key Challenges:

Reaction Environment: The synthesis is sensitive to impurities. All glassware must be thoroughly cleaned, often with dilute trioxonitrate(V) acid followed by rinsing with acetone (B3395972) and distilled water, and then oven-dried to prevent side reactions. nih.gov

Exothermic Reaction: The reaction can be vigorous. To manage the temperature, prevent the formation of unwanted by-products, and increase selectivity, reagents should be added dropwise. nih.gov

Oligomerization: Rapid addition of reactants can lead to the formation of oligomers. nih.gov

Product Purity: The final product requires purification to remove unreacted starting materials and by-products. Washing the solid product by suction filtration is considered more effective than simple paper filtration. Common washing solvents include diethyl ether or cold ethanol (B145695). nih.gov

Optimization Strategies:

Controlled Reagent Addition: Slow, dropwise addition of carbon disulfide to the amine solution (or vice versa) helps to control the reaction rate and temperature. nih.gov

Use of Appropriate Solvents: For solid amines, a solubility test should be performed to select a suitable solvent before the reaction. nih.gov

Thorough Washing: Post-synthesis, the product should be washed extensively to ensure the removal of any residual impurities, resulting in a white or cream-colored final product. nih.gov

Derivatization Reactions and Product Formation

This compound serves as a versatile precursor for the synthesis of various derivatives through reactions targeting its nucleophilic sulfur atoms.

As a potent nucleophile, the dithiocarbamate anion readily undergoes alkylation reactions with alkyl halides to form dithiocarbamic acid esters. wikipedia.org This S-alkylation occurs via an Sₙ2 mechanism, where the dithiocarbamate anion displaces a halide from the alkylating agent. libretexts.org

A general representation of the alkylation reaction is: NaS₂CN(C₂H₅)₂ + R-X → R-S-C(=S)N(C₂H₅)₂ + NaX (where R is an alkyl group and X is a halide)

This reaction has been successfully employed to synthesize a variety of functionally substituted esters. For instance, alkylation with allyl-2-chloroacetate, allyl-3-chloropropionate, and 4-(chloromethyl)-1,3-dioxolane (B156765) in an aqueous medium yields the corresponding N,N-diethyldithiocarbamic acid esters. researchgate.net Even di- and tri-substituted haloalkanes can be used, as demonstrated by the reaction with methylene (B1212753) chloride, which produces CH₂(S₂CNEt₂)₂. wikipedia.org

Table 1: Examples of Alkylation Reactions

| Alkylating Agent | Product | Reference |

|---|---|---|

| Methylene Chloride | CH₂(S₂CNEt₂)₂ | wikipedia.org |

| Allyl-2-chloroacetate | Allyl 2-((diethylcarbamothioyl)thio)acetate | researchgate.net |

| Allyl-3-chloropropionate | Allyl 3-((diethylcarbamothioyl)thio)propanoate | researchgate.net |

Oxidation of this compound leads to the formation of a disulfide-linked dimer known as a thiuram disulfide. A common oxidizing agent for this transformation is iodine. wikipedia.org In this reaction, two dithiocarbamate molecules are coupled at their sulfur atoms, with the concurrent reduction of iodine to iodide. wikipedia.orgnih.gov

The reaction is as follows: 2 NaS₂CN(C₂H₅)₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI wikipedia.org

This oxidative coupling is a key reaction, as the resulting thiuram disulfides are important compounds in various industrial applications. researchgate.net The process involves the oxidation of the dithiocarbamate to a thiyl radical, which then dimerizes. nih.gov

Reactivity with Diverse Organic Solvents and Reagents

The reactivity of this compound is significantly influenced by the solvent and the presence of other reagents, particularly acids.

Reactivity with Halogenated Solvents: It reacts smoothly with methylene chloride to yield the dithiocarbamate ester, CH₂(S₂CNEt₂)₂. researchgate.net In contrast, with chloroform (B151607), the primary reaction is proton abstraction, leading to the formation of N,N-diethyldithiocarbamic acid, which can then partially decompose. researchgate.net

Reactivity with Acetonitrile (B52724): Similar to chloroform, reaction with acetonitrile results in proton abstraction and some decomposition of the resulting acid to form diethylammonium (B1227033) N,N-diethyldithiocarbamate. researchgate.net

Aqueous Stability and Acid Decomposition: Aqueous solutions of this compound are generally stable, particularly under neutral to alkaline conditions. chemicalbook.comnih.gov However, the compound is unstable in acidic media. chemicalbook.comnih.gov In the presence of acid, it rapidly decomposes to regenerate carbon disulfide and the corresponding diethylamine salt. nih.gov This decomposition is noticeable even at a pH of 5, limiting its use in acidic environments. chemicalbook.com

Reactivity with Metal Ions: this compound is a powerful chelating agent that reacts with a wide range of transition metal ions to form stable metal dithiocarbamate complexes. wikipedia.orgchemicalbook.com In these complexes, the ligand typically coordinates to the metal center through both sulfur atoms. wikipedia.org

Table 2: Summary of Reactivity

| Reactant/Condition | Product(s) | Observations | Reference |

|---|---|---|---|

| Methylene Chloride | Dithiocarbamate ester | Smooth reaction, high yield | researchgate.net |

| Chloroform | N,N-Diethyldithiocarbamic acid, Diethylammonium N,N-diethyldithiocarbamate | Proton abstraction and partial decomposition | researchgate.net |

| Acetonitrile | N,N-Diethyldithiocarbamic acid, Diethylammonium N,N-diethyldithiocarbamate | Proton abstraction and partial decomposition | researchgate.net |

| Acidic Aqueous Solution (pH < 7) | Carbon Disulfide, Diethylamine Salt | Rapid decomposition | chemicalbook.comnih.gov |

Reactions with Halogenated Organic Compounds (e.g., Dichloromethane (B109758), Chloroform)

The reactivity of this compound, an organosulfur compound, with halogenated organic solvents is distinct and dependent on the specific solvent used. Under anhydrous and oxygen-free conditions, its interaction with compounds like dichloromethane and chloroform leads to different products, highlighting unique reaction pathways. cdnsciencepub.com

With dichloromethane (methylene chloride), this compound undergoes a smooth reaction to produce a dithiocarbamate ester, methylene bis(N,N-diethyldithiocarbamate), in high yield. cdnsciencepub.comwikipedia.org This reaction proceeds even in the presence of various transition metal ions. cdnsciencepub.com The reaction involves the nucleophilic substitution of both chlorine atoms in dichloromethane by the dithiocarbamate anion. wikipedia.org The formation of this product is a key reaction noted in the synthesis of organic sulfur compounds. cdnsciencepub.com

The reaction with chloroform, however, follows a completely different path. Instead of substitution, the primary reaction is proton abstraction from the chloroform molecule. cdnsciencepub.comresearchgate.net This occurs because the dithiocarbamate acts as a base, and the proton on chloroform is sufficiently acidic to be removed. This initial step leads to the formation of N,N-diethyldithiocarbamic acid and the trichloromethanide anion (-CCl3). The process is similar to the generation of dichlorocarbene (B158193) from chloroform using a strong base. cdnsciencepub.com While the formation of dichlorocarbene from the trichloromethanide intermediate is probable, attempts to trap it with cyclohexene (B86901) have been unsuccessful in this specific reaction system. cdnsciencepub.com

The use of the hydrated form of this compound (the trihydrate) does not result in the same reaction with dichloromethane, indicating the necessity of anhydrous conditions for this specific ester formation. cdnsciencepub.com

Table 1: Reaction of this compound with Halogenated Solvents

| Halogenated Compound | Reaction Type | Primary Organic Product | Reference |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Nucleophilic Substitution | Methylene bis(N,N-diethyldithiocarbamate) (Et₂NC(S)SCH₂S(S)CNEt₂) | cdnsciencepub.comwikipedia.org |

| Chloroform (CHCl₃) | Proton Abstraction | N,N-Diethyldithiocarbamic Acid (Et₂NCS₂H) | cdnsciencepub.comresearchgate.net |

Proton Abstraction and Subsequent Decomposition Pathways in Specific Solvents

The basicity of the N,N-diethylcarbamodithioate anion facilitates proton abstraction from solvents with even slightly acidic protons, such as chloroform and acetonitrile. cdnsciencepub.com This acid-base reaction is a critical first step that initiates subsequent decomposition pathways. The stability of N,N-dialkyl dithiocarbamates is significantly influenced by pH, with decomposition being accelerated in acidic media. chemicalbook.comnoaa.gov

In solvents like chloroform and acetonitrile, the abstraction of a proton by this compound leads to the formation of N,N-diethyldithiocarbamic acid. cdnsciencepub.comresearchgate.net This acid is unstable and undergoes partial decomposition. The decomposition mechanism involves the protonated acid breaking down to release carbon disulfide and diethylamine. noaa.govresearchgate.net The diethylamine, being a base, can then react with another molecule of the still-present N,N-diethyldithiocarbamic acid to form the salt, diethylammonium N,N-diethyldithiocarbamate. cdnsciencepub.com This salt has been isolated and identified as the major organic product when this compound is reacted with chloroform or acetonitrile. cdnsciencepub.com

Proton Abstraction: Et₂NCS₂⁻ + R-H → Et₂NCS₂H + R⁻ (where R-H is the solvent, e.g., CHCl₃)

Acid Decomposition: Et₂NCS₂H → Et₂NH + CS₂

Salt Formation: Et₂NCS₂H + Et₂NH → [Et₂NH₂]⁺[Et₂NCS₂]⁻

This pathway highlights that when using solvents like chloroform and acetonitrile for reactions involving this compound, the resulting product mixtures may be contaminated with diethylammonium N,N-diethyldithiocarbamate. cdnsciencepub.com In aqueous solutions, the decomposition is also acid-promoted and follows first-order kinetics, initiated by a proton transfer to the nitrogen atom, which weakens the carbon-nitrogen bond and leads to the release of carbon disulfide. researchgate.net

Table 2: Decomposition Products in Specific Solvents via Proton Abstraction

| Solvent | Initial Step | Intermediate Species | Final Major Organic Product | Reference |

|---|---|---|---|---|

| Chloroform | Proton Abstraction | N,N-Diethyldithiocarbamic Acid | Diethylammonium N,N-diethyldithiocarbamate | cdnsciencepub.com |

| Acetonitrile | Proton Abstraction | N,N-Diethyldithiocarbamic Acid | Diethylammonium N,N-diethyldithiocarbamate | cdnsciencepub.com |

Coordination Chemistry and Metal Complexation

Ligand Properties and Versatile Binding Modes

The N,N-diethylcarbamodithioate anion, derived from sodium;N,N-diethylcarbamodithioate, functions as a potent ligand, readily forming stable complexes with a multitude of metal ions. wikipedia.orgxisdxjxsu.asia Its coordination behavior is characterized by a variety of binding modes, which are crucial to the structure and reactivity of the resulting metal complexes.

Characterization of Bidentate, Monodentate, and Bridging Coordination Modes

The N,N-diethylcarbamodithioate ligand most commonly acts as a bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. wikipedia.orgwikipedia.org This forms a stable four-membered chelate ring. Resonance structures of the dithiocarbamate (B8719985) anion show delocalization of the negative charge across the two sulfur atoms and the nitrogen atom, which enhances the basicity of the sulfur centers. wikipedia.org

Beyond the prevalent bidentate chelation, the ligand can also exhibit other coordination modes. It can act as a monodentate ligand, where only one of the sulfur atoms binds to the metal center. wikipedia.orgwikiwand.com Furthermore, it can function as a bridging ligand, connecting two or more metal centers. wikipedia.orgwikiwand.com This bridging can occur through a single sulfur atom or by utilizing both sulfur atoms to link different metal ions, leading to the formation of polynuclear complexes. nih.gov

Chelation Capabilities with Transition Metals, Lanthanides, Actinides, and p-Block Elements

The N,N-diethylcarbamodithioate ligand demonstrates remarkable versatility in its ability to chelate with a broad spectrum of metal ions. wikipedia.org It readily forms complexes with numerous transition metals, including but not limited to copper, iron, zinc, nickel, chromium, manganese, and cobalt. wikipedia.orgnih.govresearchgate.net The soft nature of the sulfur donor atoms makes it particularly suitable for binding to soft and borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

The chelation extends beyond the d-block elements. There is evidence of complex formation with p-block elements such as tin, antimony, and bismuth. While less common, interactions with lanthanides and actinides have also been explored, showcasing the broad applicability of this ligand in coordination chemistry. rsc.org The ability of the dithiocarbamate ligand to stabilize metals in various oxidation states further contributes to its extensive coordination chemistry. wikipedia.orgxisdxjxsu.asia

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N-diethylcarbamodithioate is generally straightforward, and the resulting compounds can be characterized using a variety of analytical techniques to elucidate their structure and properties.

Preparation of Complexes with Diverse Metal Ions

Metal complexes of N,N-diethylcarbamodithioate are typically synthesized via metathesis reactions. wikipedia.org This involves the reaction of a soluble metal salt with this compound in a suitable solvent. wikipedia.orgwikipedia.org For instance, the reaction of a metal chloride with this compound in an aqueous or organic medium leads to the precipitation of the corresponding metal dithiocarbamate complex. wikipedia.orgresearchgate.net

This method has been successfully employed to prepare complexes with a wide range of metal ions, including:

Copper: Copper(II) bis(diethyldithiocarbamate) is readily formed by reacting a Cu(II) salt with this compound. mdpi.comrsc.org Copper(I) complexes can also be synthesized, often requiring a reducing agent or starting from a Cu(I) salt. rsc.org

Iron: Iron(III) tris(diethyldithiocarbamate) is a well-known complex formed from an iron(III) salt. wikipedia.org

Zinc: Zinc(II) bis(diethyldithiocarbamate) is prepared from zinc salts and exhibits a dimeric structure in the solid state. wikipedia.orgresearchgate.net

Nickel: Nickel(II) bis(diethyldithiocarbamate) is synthesized from nickel(II) salts and typically adopts a square planar geometry. wikipedia.orgxisdxjxsu.asia

Chromium: Chromium complexes can be prepared, showcasing the ligand's ability to coordinate with early transition metals.

Manganese: Manganese(II) and Manganese(III) complexes have been synthesized and characterized. nih.govresearchgate.net The reaction conditions, particularly the presence of oxygen, can influence the final oxidation state of the manganese ion. nih.gov

Cobalt: Cobalt(III) tris(diethyldithiocarbamate) is a stable complex formed from cobalt salts. wikipedia.org

Tin, Antimony, and Bismuth: Complexes with these p-block elements have also been reported, demonstrating the broad scope of this ligand.

Gold and Silver: Dithiocarbamate complexes of these precious metals are also known.

The following table provides an interactive overview of the synthesis of various metal complexes with N,N-diethylcarbamodithioate.

| Metal Ion | Typical Starting Salt | General Reaction | Resulting Complex |

| Copper(II) | CuCl₂ | CuCl₂ + 2 NaS₂CN(C₂H₅)₂ → Cu(S₂CN(C₂H₅)₂)₂ + 2 NaCl | Copper(II) bis(diethyldithiocarbamate) |

| Iron(III) | FeCl₃ | FeCl₃ + 3 NaS₂CN(C₂H₅)₂ → Fe(S₂CN(C₂H₅)₂)₃ + 3 NaCl | Iron(III) tris(diethyldithiocarbamate) |

| Zinc(II) | ZnCl₂ | 2 ZnCl₂ + 4 NaS₂CN(C₂H₅)₂ → [Zn(S₂CN(C₂H₅)₂)₂]₂ + 4 NaCl | Zinc(II) bis(diethyldithiocarbamate) (dimer) |

| Nickel(II) | NiCl₂ | NiCl₂ + 2 NaS₂CN(C₂H₅)₂ → Ni(S₂CN(C₂H₅)₂)₂ + 2 NaCl | Nickel(II) bis(diethyldithiocarbamate) |

| Manganese(II) | MnCl₂ | MnCl₂ + 2 NaS₂CN(C₂H₅)₂ → Mn(S₂CN(C₂H₅)₂)₂ + 2 NaCl | Manganese(II) bis(diethyldithiocarbamate) |

| Cobalt(III) | CoCl₃ | CoCl₃ + 3 NaS₂CN(C₂H₅)₂ → Co(S₂CN(C₂H₅)₂)₃ + 3 NaCl | Cobalt(III) tris(diethyldithiocarbamate) |

Structural Elucidation of Coordination Compounds through X-ray Crystallography

For example, the crystal structure of copper(II) bis(diethyldithiocarbamate) reveals a dimeric structure where each copper atom is coordinated to four sulfur atoms from two dithiocarbamate ligands and has a longer interaction with a sulfur atom from an adjacent molecule. The structure of nickel(II) bis(diethyldithiocarbamate) shows a monomeric square planar geometry around the nickel atom. rsc.org X-ray diffraction has also been instrumental in characterizing more complex structures, such as polynuclear clusters and complexes with mixed ligands. eurjchem.comrsc.org

Influence of Metal Ion Properties and Reaction Conditions on Complex Formation and Stability

The formation and stability of N,N-diethylcarbamodithioate complexes are influenced by several factors. researchgate.netresearchgate.net The nature of the metal ion, including its charge, size, and electronic configuration, plays a crucial role. solubilityofthings.comunacademy.com Generally, metal ions with a higher positive charge and smaller ionic radii form more stable complexes. solubilityofthings.com

Reaction conditions such as pH, temperature, and the solvent used can also significantly impact the outcome of the synthesis and the stability of the resulting complex. researchgate.netresearchgate.net For instance, the pH of the solution can affect the protonation state of the ligand and the hydrolysis of the metal ion, thereby influencing complex formation. researchgate.net In some cases, the presence of air or other oxidizing agents can lead to the formation of complexes with the metal in a higher oxidation state, as observed in the synthesis of manganese complexes. nih.gov The stability of these complexes is often ranked in the order of Cu(II) > Zn(II) > Mn(II). researchgate.net

Electronic Structure and Thermodynamic Stability of Metal Complexes

The N,N-diethylcarbamodithioate anion is a versatile monoanionic chelating ligand that forms stable complexes with a vast array of transition metals, as well as main group elements, lanthanides, and actinides. nih.gov Its electronic structure is key to its coordinating properties. The ligand features two sulfur donor atoms that bind to metal centers in a bidentate fashion. atamanchemicals.comwikipedia.org

A critical aspect of its electronic nature is the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ core. This is represented by a key resonance structure, the thioureide form, which imparts partial double bond character to the C-N bond and increases the electron density on the sulfur atoms. nih.govhandwiki.orgwikipedia.orgnih.gov This enhanced basicity of the sulfur centers makes the N,N-diethylcarbamodithioate ligand a soft donor, according to Hard and Soft Acids and Bases (HSAB) theory, leading to strong interactions with soft and borderline metal ions. wikipedia.orgresearchgate.net

Role in Stabilizing Metal Oxidation States (e.g., High and Low)

The electronic flexibility of the N,N-diethylcarbamodithioate ligand allows it to stabilize metal ions in a wide spectrum of oxidation states, including unusually high and low ones. nih.gov

Stabilization of High Oxidation States: The ability of the N,N-diethylcarbamodithioate ligand to stabilize high metal oxidation states is a direct consequence of its electronic structure. handwiki.orgwikipedia.org The donation of electron density from the two soft sulfur atoms to the metal center can neutralize a significant portion of the high positive charge on the metal ion. This charge-compensating ability is crucial for the stability of the resulting complex. The delocalization within the ligand, particularly the contribution of the thioureide resonance form, enhances its ability to act as a strong electron donor. nih.govnih.gov Consequently, this ligand is known to form stable complexes with metals in uncharacteristically high oxidation states. handwiki.orgwikipedia.org

Examples of High Oxidation States Stabilized by Dithiocarbamates:

| Metal | High Oxidation State |

|---|---|

| Iron (Fe) | +4 |

| Cobalt (Co) | +4 |

| Nickel (Ni) | +3, +4 |

This table showcases examples of high metal oxidation states that are stabilized by dithiocarbamate ligands in general. handwiki.orgwikipedia.orgacs.org

Stabilization of Low Oxidation States: Conversely, the N,N-diethylcarbamodithioate ligand can also stabilize metals in low oxidation states. This is attributed to the presence of vacant π* orbitals within the ligand structure, which can accept electron density from an electron-rich, low-valent metal center. This process, known as π-backbonding, delocalizes the excess negative charge from the metal, thereby stabilizing the complex. Ligands with good π-accepting character are generally effective at stabilizing low oxidation states. youtube.com While dithiocarbamates are primarily known as strong sigma donors, the π-system of the NCS₂ core contributes to this stabilizing effect for low-valent metals.

Computational Studies of Complex Stability and Dissociation Energies

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the thermodynamic stability of metal-N,N-diethylcarbamodithioate complexes. rsc.orgnih.gov These studies allow for the calculation of properties such as bond dissociation energies (BDE), which serve as a measure of the stability of the metal-ligand bond. sc.edu

Theoretical calculations have been employed to understand the interactions between the N,N-diethylcarbamodithioate ligand and various metal ions. For instance, in studies of its complex with copper(II), calculations showed that the binding of Cu(II) to the ligand leads to a shortening of the C=N bond length (from 1.39 Å to 1.34 Å), which results in an increased vibrational frequency, a phenomenon that can be observed experimentally through Raman spectroscopy. nih.gov This change in bond length is indicative of the strong electronic interaction and stability of the complex formed. nih.gov

DFT modeling has also shed light on the bonding between late transition metals and dithiocarbamate ligands, providing a deeper understanding of their electronic structure. acs.org Furthermore, computational methods are used to determine the kinetic and thermodynamic parameters of complex degradation, offering a comprehensive view of their stability. nih.gov Potentiometric studies, complemented by quantum chemical calculations, have been used to determine the stability constants of various metal diethyldithiocarbamate (B1195824) complexes. chemicalpapers.com For example, the binding constants for copper(II) with simple dialkyldithiocarbamates in ethanol (B145695) are on the order of 10⁷ to 10⁸, indicating the formation of very stable complexes. researchgate.net

Calculated Stability Parameters for Metal-Dithiocarbamate Complexes:

| Metal Ion | Method | Solvent | Parameter | Value/Observation |

|---|---|---|---|---|

| Cu(II) | DFT Calculation | - | Change in C=N bond length | Shortens from 1.39 Å to 1.34 Å upon complexation |

| Cu(II) | Experimental | Ethanol | Binding Constant (log K) | ~7-8 |

This table presents examples of stability data obtained from both computational and experimental studies for dithiocarbamate complexes. researchgate.netnih.govchemicalpapers.com

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter calculated using DFT. nih.gov A larger energy gap generally implies higher stability and lower chemical reactivity for the complex. nih.gov These computational approaches are invaluable for predicting the stability of new complexes and for providing a detailed electronic-level understanding of the factors governing their thermodynamic properties. nih.govsc.edu

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for the separation and analysis of sodium;N,N-diethylcarbamodithioate, often in complex matrices. These methods are broadly categorized into gas and liquid chromatography, with various detection systems tailored for specific analytical needs.

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for the analysis of dithiocarbamates, although their inherent instability requires a derivatization step. thermofisher.com Typically, dithiocarbamates are not directly analyzable by GC due to their low volatility and thermal lability. thermofisher.com A common approach involves the acid hydrolysis of the dithiocarbamate (B8719985) to carbon disulfide (CS₂), which is then quantified by GC. thermofisher.comeurl-pesticides.eu This method, however, does not differentiate between different types of dithiocarbamates as they all yield CS₂. tandfonline.com

For the specific analysis of this compound, a derivatization step is often employed to convert it into a more volatile and thermally stable compound. oup.com One such method involves the esterification with 1-iodopropane. nih.gov Another approach is the derivatization into its dichlorobenzyl ester, which can then be separated on a DC-200 stationary phase and detected using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD). oup.com The use of an internal standard, such as sodium dimethyldithiocarbamate (B2753861) (NaDMDC), is recommended for accurate quantification. oup.com The linearity of this method has been reported to start from concentrations as low as 50 µg/L with ECD. oup.com

Table 1: GLC Method Parameters for this compound Analysis

| Parameter | Details | Reference(s) |

| Derivatization Agent | Dichlorobenzyl ester | oup.com |

| Stationary Phase | DC-200 | oup.com |

| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD) | oup.com |

| Internal Standard | Sodium dimethyldithiocarbamate (NaDMDC) | oup.com |

| Linearity (ECD) | Starting from 50 µg/L | oup.com |

| Linearity (NPD) | Starting from 500 µg/L | oup.com |

This table summarizes key parameters for the Gas-Liquid Chromatography (GLC) analysis of this compound after derivatization.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a direct and versatile approach for the analysis of this compound, often without the need for derivatization. tandfonline.comtandfonline.com This technique is advantageous as it avoids the high temperatures used in GC that can degrade the analyte. tandfonline.com

Several LC methods have been developed for the analysis of dithiocarbamates. tandfonline.com A common approach involves alkaline extraction with a stabilizer, such as EDTA and L-cysteine, followed by LC analysis. tandfonline.comtandfonline.com The separation is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase. tandfonline.com

Detection is commonly performed using an ultraviolet (UV) detector. tandfonline.comoup.com The maximum absorbance for dithiocarbamates is often observed around 272 nm. tandfonline.comoup.com For enhanced selectivity and sensitivity, LC can be coupled with mass spectrometry (LC-MS). encyclopedia.pub This combination provides both chromatographic separation and mass-based identification, making it a powerful tool for the analysis of dithiocarbamates in complex samples. encyclopedia.pub

Table 2: LC Method Parameters for Dithiocarbamate Analysis

| Parameter | Details | Reference(s) |

| Extraction | Alkaline buffer with EDTA and L-cysteine | tandfonline.comtandfonline.com |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | tandfonline.com |

| Detection | UV-Visible at ~272 nm, Mass Spectrometry (MS) | tandfonline.comoup.comencyclopedia.pub |

| Column | C18 (Octadecyl) | tandfonline.com |

This table outlines typical parameters for the Liquid Chromatography (LC) analysis of dithiocarbamates, including this compound.

Spectroscopic Approaches for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound and its metal complexes.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A key feature is the C-N stretching vibration of the N-CS₂ group, which appears in the range of 1450-1550 cm⁻¹. researchgate.net The C-S stretching vibration is typically observed around 936 cm⁻¹ and 1100 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure. In the ¹H NMR spectrum of this compound, the protons of the ethyl groups give rise to characteristic signals. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum provides information about the carbon skeleton, with the carbon of the CS₂ group appearing at a distinct chemical shift. chemicalbook.comrsc.org

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference(s) |

| Infrared (IR) | ν(C-N) | 1450-1550 | researchgate.net |

| Infrared (IR) | ν(C-S) | ~936, ~1100 | researchgate.net |

| ¹H NMR (in D₂O) | -CH₂- | ~4.028 | chemicalbook.com |

| ¹H NMR (in D₂O) | -CH₃ | ~1.233 | chemicalbook.com |

| ¹³C NMR (in D₂O) | C=S | ~206.70 | chemicalbook.com |

| ¹³C NMR (in D₂O) | -CH₂- | ~49.61 | chemicalbook.com |

| ¹³C NMR (in D₂O) | -CH₃ | ~12.31 | chemicalbook.com |

This table presents characteristic IR and NMR spectroscopic data for the identification of this compound.

Atomic Absorption Spectroscopy (AAS) and its variant, Flame Atomic Absorption Spectroscopy (FAAS), are highly sensitive techniques used for the quantitative determination of metals. azom.comnumberanalytics.com In the context of this compound, these methods are particularly useful for quantifying metal ions that have been complexed and extracted by the dithiocarbamate ligand. oup.comoup.com

The principle of FAAS involves atomizing a sample in a flame and measuring the absorption of light by the ground-state atoms at a specific wavelength. numberanalytics.com The amount of light absorbed is directly proportional to the concentration of the metal in the sample. numberanalytics.com For instance, after complexing a metal ion like copper with this compound and extracting the complex into an organic solvent, the concentration of copper can be accurately determined by FAAS. oup.com This technique is known for its high sensitivity, with the ability to detect metal concentrations in the parts per million (ppm) range or even lower. azom.comdrawellanalytical.com

FAAS is a widely used and cost-effective method for elemental analysis in various fields, including environmental monitoring, food analysis, and clinical research. azom.comnumberanalytics.com

UV-Visible spectrophotometry is a versatile and widely used technique for both quantitative analysis and the study of complex formation involving this compound. sysrevpharm.orgresearchgate.net The dithiocarbamate ligand itself exhibits characteristic absorption bands in the UV region. sysrevpharm.org For instance, in a DMSO solution, this compound shows absorption peaks around 266 nm and 329 nm. sysrevpharm.org

When this compound forms complexes with metal ions, new absorption bands often appear in the visible region, leading to colored solutions. sysrevpharm.orgresearchgate.net The position and intensity of these bands are characteristic of the specific metal complex and can be used for its identification and quantification. researchgate.net For example, the complex of diethyldithiocarbamate (B1195824) with copper(II) exhibits a strong absorption band around 435 nm. researchgate.netnsc.ru

The concentration of this compound or its metal complexes in a solution can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. nih.gov This method is simple, rapid, and cost-effective, making it suitable for routine analysis. nih.gov

Table 4: UV-Visible Absorption Data for this compound and a Metal Complex

| Compound | Solvent | λmax (nm) | Reference(s) |

| This compound | DMSO | 266, 329 | sysrevpharm.org |

| Copper(II)-diethyldithiocarbamate Complex | CCl₄ | 435, 294 | nsc.ru |

This table shows the maximum absorption wavelengths (λmax) for this compound and its copper(II) complex in different solvents.

Raman Spectroscopy for Vibrational States and Functional Group Identification

Key vibrational modes expected in the Raman spectrum of this compound would include:

C-N stretching vibrations: These are indicative of the bond between the carbon and nitrogen atoms in the diethylamino group.

C-S stretching vibrations: The symmetric and asymmetric stretching of the C-S bonds in the dithiocarbamate group (NCS₂) are highly characteristic.

CH₂, CH₃ bending and stretching vibrations: These arise from the ethyl groups attached to the nitrogen atom.

The position and intensity of these peaks can be influenced by the molecular environment and any interactions with other molecules. For instance, the presence of hydrogen bonding can cause shifts in the vibrational frequencies. researchgate.net

A significant application of Raman spectroscopy in the context of dithiocarbamates is Surface-Enhanced Raman Scattering (SERS). This technique dramatically enhances the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, enabling detection at very low concentrations. arxiv.org

Interactive Table: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| C-H stretching | 2800-3000 | Stretching of the C-H bonds in the ethyl groups. |

| C-N stretching | 1300-1500 | Stretching of the carbon-nitrogen bond. |

| C-S symmetric stretching | 900-1000 | Symmetric stretching of the two C-S bonds. |

| C-S asymmetric stretching | 600-700 | Asymmetric stretching of the two C-S bonds. |

| Skeletal deformations | < 600 | Bending and torsional modes of the molecular backbone. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Metal-Nitrosyl Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals and transition metal complexes with unpaired electrons. wikipedia.orgsigmaaldrich.com this compound plays a crucial role in EPR studies, particularly in the trapping and detection of nitric oxide (NO). wikipedia.orgsigmaaldrich.com

Nitric oxide, a short-lived radical, readily binds to iron-dithiocarbamate complexes to form stable mono-nitrosyl-iron complexes (MNICs). wikipedia.org These MNICs are paramagnetic and can be detected by EPR spectroscopy, providing one of the few methods to study NO formation in biological systems. wikipedia.org The resulting EPR signal is typically centered around a g-value of 2.03. researchgate.net

The characteristics of the EPR spectrum, such as the g-factor values and the symmetry of the signal (rhombic or axial), can provide information about the geometry and the ligands surrounding the iron center. researchgate.netnih.gov For example, different EPR signals have been observed for nitrosyl-iron complexes with histidine or cysteine residues in proteins. researchgate.netnih.gov

This compound can also be used as a copper chelator, and the resulting copper complexes can be quantified in biological materials using EPR. sigmaaldrich.com Single-crystal EPR studies of copper(II) diethyldithiocarbamate doped into zinc and nickel diethyldithiocarbamate complexes have been conducted to determine the orientation of the principal axes of the g and hyperfine tensors relative to the molecular axes. electronicsandbooks.com

Interactive Table: EPR Parameters of Metal-Nitrosyl Complexes Involving Dithiocarbamates

| Complex | g-value(s) | System | Reference |

| Mono-nitrosyl-iron complex (MNIC) | ~2.03 | Biological systems | wikipedia.orgresearchgate.net |

| Iron-nitrosyl complex with histidine | gx' = 2.055, gy' = 2.033, gz' = 2.015 | Mammalian ferritins | nih.gov |

| Iron-nitrosyl complex with cysteine | g⊥' = 2.033, g∥' = 2.014 | Mammalian ferritins | nih.gov |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of this compound. These techniques are based on the measurement of electrical signals (current, potential) that are generated or consumed during a chemical reaction involving the analyte.

Principles and Applications of Electrochemical Sensors

Electrochemical sensors for the detection of dithiocarbamates, including this compound, are typically based on voltammetric or potentiometric principles. researchgate.netresearchgate.net

Voltammetric sensors measure the current that flows as a function of an applied potential. The oxidation or reduction of the dithiocarbamate at the electrode surface produces a current that is proportional to its concentration. researchgate.net Various electrode materials have been employed, with boron-doped diamond electrodes showing promise due to their wide potential window, low background current, and resistance to fouling. researchgate.net

Potentiometric sensors , or ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. The potential of the sensing electrode is related to the activity (and thus concentration) of the dithiocarbamate ion in the solution. researchgate.net These electrodes often incorporate a membrane containing a dithiocarbamate salt, such as silver tetramethylenedithiocarbamate (AgTMDTC), which provides selectivity for the dithiocarbamate ion. researchgate.net

Applications of these sensors include the determination of this compound in various samples, such as water. researchgate.net

Direct Electrochemical Detection and Sensitivity Considerations

Direct electrochemical detection of this compound is possible through its anodic oxidation. researchgate.net For example, using a boron-doped diamond electrode, linear relationships between current and concentration have been obtained. researchgate.net

The sensitivity of electrochemical methods can be quite high. For instance, using square-wave adsorptive stripping voltammetry (SWAdSV) with a silver nanoparticle-modified solid amalgam electrode, a detection limit of 7.26 × 10⁻⁸ mol L⁻¹ for this compound has been reported. researchgate.net The choice of experimental parameters, such as the supporting electrolyte, pH, and the voltammetric waveform, can significantly influence the sensitivity and selectivity of the method. researchgate.net

Interactive Table: Electrochemical Detection of this compound

| Technique | Electrode | Detection Limit | Matrix | Reference |

| Cyclic Voltammetry | Boron-Doped Diamond | Not specified | Sodium sulfate (B86663) solution | researchgate.net |

| Square-Wave Adsorptive Stripping Voltammetry | Silver Nanoparticle-Modified Solid Amalgam | 7.26 × 10⁻⁸ mol L⁻¹ | Britton–Robinson buffer | researchgate.net |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a new compound with improved analytical properties. In the analysis of this compound, derivatization can be employed to enhance detectability, particularly in chromatographic methods.

For instance, in high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, derivatization is often necessary when the analyte itself lacks a strong UV chromophore. mdpi.com While this compound does absorb in the UV region, derivatization can be used to shift the absorption to a longer wavelength, reducing potential interferences and improving sensitivity. mdpi.com

One common derivatization reaction for dithiocarbamates involves their oxidation to form a thiuram disulfide. wikipedia.org This can be achieved using reagents like iodine. Another approach involves reacting the dithiocarbamate with a suitable electrophile to form a more readily detectable derivative. For example, this compound has been used as a derivatizing reagent itself for the determination of other compounds, such as epoxides. researchgate.net

The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, pH) is crucial for achieving optimal results. mdpi.comrsc.org For example, in the derivatization of N,N-dimethyldithiocarbamate (a related compound), an I₂/KI solution was used, and the optimal conditions were found to be a pH of 9.0 and a derivatization time of 15 minutes. rsc.org

Interactive Table: Derivatization Reagents for Dithiocarbamate Analysis

| Derivatization Reagent | Analyte | Analytical Technique | Purpose of Derivatization | Reference |

| Iodine (I₂) | This compound | Not specified | Formation of thiuram disulfide | wikipedia.org |

| I₂/KI solution | N,N-dimethyldithiocarbamate | HPLC-UV | Enhanced UV detection | rsc.org |

| This compound | Epoxides | HPLC-UV | Introduction of a UV chromophore | researchgate.net |

Quality Control and Validation in Analytical Methodologies

To ensure the reliability and accuracy of analytical results for this compound, rigorous quality control and method validation procedures are essential. These procedures typically involve the use of calibration curves and internal standards.

Calibration Curves: A calibration curve is a graph that plots the response of an analytical instrument (e.g., peak area in chromatography, absorbance in spectroscopy) versus the concentration of a series of standard solutions of the analyte. By measuring the response of an unknown sample, its concentration can be determined from the calibration curve. Good linearity of the calibration curve over the expected concentration range of the samples is a key validation parameter. For example, in the HPLC analysis of a derivatized dithiocarbamate, a good linear regression was achieved over a wide concentration range. rsc.org

Internal Standards: An internal standard is a compound that is added in a constant amount to all samples, standards, and blanks. It is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration to construct the calibration curve. This approach can significantly improve the precision and accuracy of the analysis.

Other important validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies (spiking a blank sample with a known amount of the analyte).

Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Interactive Table: Validation Parameters for an HPLC Method for Dithiocarbamate Analysis

| Parameter | Value |

| Linearity Range | 50–10,000 µg L⁻¹ |

| Limit of Detection (LOD) | 12.8 µg L⁻¹ |

| Limit of Quantitation (LOQ) | 42.6 µg L⁻¹ |

| Recovery (synthetic water) | 99% to 101% |

| Recovery (spiked real wastewater) | 84.7% to 96.5% |

Data for N,N-dimethyldithiocarbamate analysis. rsc.org

Environmental Behavior and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of sodium;N,N-diethylcarbamodithioate in the environment. The primary mechanisms include hydrolysis and photodegradation.

This compound is known to be unstable in aqueous solutions, particularly under acidic conditions. inchem.orgchemicalbook.com The hydrolysis of dithiocarbamates is a key degradation pathway, which is significantly influenced by the pH of the surrounding medium. nih.govmdpi.com The compound is markedly unstable in acidic environments, where it decomposes rapidly, while it exhibits greater stability in neutral or alkaline conditions. scispace.com The decomposition process in acidic aqueous solutions is swift, leading to the separation of carbon disulfide and the formation of an amine, causing the solution to become turbid. chemicalbook.comnih.gov

The primary route of degradation is through acid-catalyzed hydrolysis. nih.gov Studies have shown that the half-life of dialkyl dithiocarbamates at 25°C can vary from a few hours to several days, depending on factors like pH and the type of cation present. nih.gov In one study investigating the degradation of the compound in artificially prepared wastewater, the influence of pH was systematically evaluated. The findings indicated a clear trend of increased degradation with decreasing pH.

Table 1: Influence of pH on the Degradation Rate of this compound

Data from a study on degradation in artificially prepared beneficiation wastewater at 25°C with a stewing time of 1 hour. scispace.com

| pH Value | Degradation Rate (%) |

|---|---|

| 2.15 | 99.15 |

| 4.01 | 92.31 |

| 5.98 | 30.00 |

| 8.03 | 15.38 |

| 10.07 | 10.26 |

| 12.02 | 7.69 |

This data clearly illustrates that acidic conditions strongly promote the hydrolysis of this compound, while its persistence increases significantly as the pH becomes neutral to alkaline.

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of dithiocarbamates in the environment. nih.govnih.gov Environmental degradation of this class of compounds in air, water, and soil is considered relatively rapid, partly due to photolysis. nih.govnih.gov This process involves the absorption of light energy, which leads to the chemical alteration of the compound. While specific kinetic studies on the photodegradation of this compound are not extensively detailed in the reviewed literature, the general consensus for dithiocarbamates points to photolytic instability. The process, often in conjunction with hydrolysis and oxidation, can lead to the formation of various breakdown products. nih.gov For instance, in the presence of photosensitizers, degradation products of other dithiocarbamates can be further photooxidized. nih.govmdpi.com

Biotic Transformation and Microbial Degradation Studies

The transformation and breakdown of this compound by microorganisms are critical components of its environmental fate.

The biodegradation of this compound in soil is considered a likely but potentially slow process. nih.gov The inherent microbial toxicity of dithiocarbamates can inhibit the activity of soil microorganisms, thus slowing the rate of degradation. nih.govjunbangchemical.com Dithiocarbamates can interfere with microbial metabolic processes by binding to metal ions within cells, which disrupts enzyme activity and other cellular functions. junbangchemical.com

Despite this toxicity, several microbial species have been identified that are capable of degrading dithiocarbamates, utilizing them as sources of carbon and nitrogen. nih.gov Genera known to be involved in this process include Pseudomonas, Alcaligenes, Hypomicrobium, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus. nih.gov The degradation process is typically enhanced by environmental conditions such as high temperature and moisture. nih.gov A patented microbial consortium comprising methylotrophic bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium has been shown to be effective in biodegrading dithiocarbamates in contaminated soil and water under aerobic conditions, preferably at a pH between 5.0 and 8.5. google.com The primary step in the microbial metabolism of carbamates often involves the hydrolysis of the ester or amide linkage. frontiersin.org

The degradation of this compound, whether through abiotic hydrolysis or biotic pathways, results in the formation of specific intermediates. The initial breakdown consistently yields diethylamine (B46881) and carbon disulfide. inchem.orgresearchgate.net

In soil environments, this compound can be converted to diethylamine, which is recognized as a potential precursor for the formation of nitrosamines. nih.gov Further microbial action can degrade these initial products into simpler, mineralized substances. A microbial consortium has been described to break down the intermediate products, sulfide (B99878) and dimethylamine (B145610) (a related amine), into carbon dioxide, water, ammonia, and sulfate (B86663). google.com Similarly, a study on degradation in wastewater indicated that after the initial breakdown to carbon disulfide and diethylamine, these intermediates were further degraded to CO₂, S, or SO₄²⁻ and N₂ and CO₂, respectively. researchgate.net

Environmental Fate and Mobility Assessment

Several processes dictate its behavior in soil, including leaching, adsorption, and chemical reactions. nih.gov The adsorption and desorption behavior of dithiocarbamates are significantly influenced by soil properties, particularly the organic matter and clay content. junbangchemical.comimist.ma Higher organic matter can lead to increased adsorption, reducing the compound's bioavailability and mobility. junbangchemical.com

The compound's tendency to chelate with metal ions also affects its fate. neu.edu.cn In polluted soil, this compound can effectively immobilize heavy metals like Cr³⁺ and Ni²⁺ by forming stable, insoluble metal sulfide chelating precipitates, such as Ni(DDTC)₂ and Cr(DDTC)₃. neu.edu.cn This interaction reduces the mobility of both the dithiocarbamate (B8719985) and the chelated metals.

Given its rapid degradation under acidic and photolytic conditions and its susceptibility to microbial action, long-range transport and persistence in many environments may be limited. However, its high toxicity to aquatic organisms necessitates careful management to prevent its entry into water bodies. inchem.org The compound has a low octanol-water partition coefficient (log Kow <1.10), suggesting a low potential for bioaccumulation in organisms. nih.gov

Remediation and Treatment Methodologies for Contaminated Systems

Due to its use in industrial processes like mineral beneficiation, this compound can be present in wastewater, necessitating effective treatment methods. fao.org

The degradation of this compound (often abbreviated as DDTC) can occur naturally in industrial wastewater, such as that from mineral beneficiation, although the process can be slow. researchgate.net The rate of this natural degradation is significantly influenced by factors like pH, temperature, and stewing time. researchgate.net

Studies on artificially prepared beneficiation wastewater show that DDTC is highly unstable in acidic conditions but relatively stable in neutral or alkaline environments. researchgate.net The degradation process involves the breakdown of DDTC into diethylamine and carbon disulfide. researchgate.net

Under natural conditions (pH 5.98 and 25°C), a significant portion of the compound can degrade over several hours. Research indicates that without the addition of an oxidant, the degradation rate can reach 88.4% after a stewing time of 6 hours. fao.orgresearchgate.net However, this timeframe may not be practical for the timely reuse of wastewater in industrial settings. researchgate.net

The tables below summarize research findings on the influence of various parameters on the natural degradation of DDTC in an aqueous solution.

Influence of pH on DDTC Degradation Conditions: Stewing time 1 hour, reaction temperature 25°C.

| pH Value | Degradation Rate (%) |

| 2.0 | ~95% |

| 4.0 | ~70% |

| 6.0 | ~30% |

| 8.0 | <10% |

| 10.0 | <10% |

| 12.0 | <10% |

| Data derived from graphical representations in a 2019 study by Liu et al. researchgate.net |

Influence of Stewing Time on DDTC Degradation Conditions: pH 5.98, reaction temperature 25°C.

| Stewing Time (hours) | Degradation Rate (%) |

| 1 | ~30% |

| 2 | ~50% |

| 4 | ~78% |

| 6 | 88.4% |

| Data derived from graphical representations in a 2019 study by Liu et al. fao.orgresearchgate.net |

Influence of Temperature on DDTC Degradation Conditions: pH 5.98, stewing time 1 hour.

| Temperature (°C) | Degradation Rate (%) |

| 25 | ~30% |

| 35 | ~35% |

| 45 | ~45% |

| 55 | ~55% |

| 65 | ~67% |

| 75 | 98.47% |

| Data derived from graphical representations in a 2019 study by Liu et al. While high temperatures significantly increase degradation, they are noted as being impractical for natural degradation scenarios. researchgate.net |

To accelerate the breakdown of this compound in wastewater, oxidants can be employed. researchgate.net Sodium hypochlorite (B82951) has been studied as an effective oxidant for this purpose due to its strong oxidizing ability and the low impact of residual chlorine on subsequent flotation processes. fao.orgresearchgate.net

The addition of sodium hypochlorite significantly enhances the degradation rate. fao.org In a study using artificially prepared beneficiation wastewater, adding sodium hypochlorite at a concentration of 400 mg/L resulted in a 91.28% degradation of DDTC in just one minute of reaction time at a pH of 5.98 and a temperature of 25°C. fao.org The degradation pathway involves the initial breakdown of DDTC into carbon disulfide and diethylamine. fao.org These intermediates are then further degraded: carbon disulfide breaks down into carbon dioxide (CO2), sulfur (S), or sulfate (SO₄²⁻), while diethylamine is degraded into nitrogen gas (N₂) and carbon dioxide. fao.org

Influence of Sodium Hypochlorite Dosage on DDTC Degradation Conditions: pH 5.98, reaction time 1 minute, temperature 25°C.

| Sodium Hypochlorite Dosage (mg/L) | Degradation Rate (%) |

| 0 | ~30% |

| 100 | ~68% |

| 200 | ~78% |

| 300 | ~85% |

| 400 | 91.28% |

| 500 | ~92% |

| Data derived from graphical representations in a 2019 study by Liu et al. fao.orgresearchgate.net |

Applications in Advanced Materials and Catalysis

Applications in Polymer and Rubber Science

In the polymer and rubber industry, sodium;N,N-diethylcarbamodithioate plays a critical role in controlling polymerization reactions and in the curing of rubber.

This compound, sometimes referred to as accelerator SDC, is a well-established accelerator for the vulcanization of various elastomers. bloomtechz.com Vulcanization is a chemical process that converts natural rubber and other synthetic polymers into more durable materials by forming cross-links between individual polymer chains. Accelerators are crucial for this process as they reduce the vulcanization time, decrease the required temperature and sulfur amount, and improve the physical properties of the final vulcanized product.

The compound is effective for a range of rubbers, including:

Natural Rubber (NR) bloomtechz.com

Styrene-Butadiene Rubber (SBR) bloomtechz.com

Nitrile Rubber (NBR) bloomtechz.com

Neoprene Rubber bloomtechz.com

Its high activity allows for vulcanization to occur even at room temperature, especially when used in combination with other compounds like diethyl ammonium (B1175870) dithiocarbamate (B8719985). bloomtechz.com Dithiocarbamates, as a class, are recognized as ultra-accelerators due to their extremely fast curing speeds. bloomtechz.comvanderbiltworldwide.com This rapid curing is particularly advantageous in the production of items like latex products and rubber-coated fabrics. atamankimya.com The mechanism of action involves the dithiocarbamate ligand, which facilitates the sulfur cross-linking process. While highly effective, derivatives of dithiocarbamic acids were among the first organic accelerators discovered, their high reactivity was initially seen as a disadvantage due to the risk of scorching, or premature vulcanization. google.com

A related compound, zinc diethyldithiocarbamate (B1195824), is also a widely used fast-curing accelerator for both natural and synthetic rubber latexes, often employed as a primary or secondary accelerator to achieve desired properties. vanderbiltworldwide.comatamankimya.com

Table 1: Rubbers Accelerated by this compound

| Rubber Type | Common Name | Application Note |

| NR | Natural Rubber | Used as an accelerator. bloomtechz.com |

| SBR | Styrene-Butadiene Rubber | Functions as an accelerator. bloomtechz.com |

| NBR | Nitrile Rubber | Acts as an accelerator. bloomtechz.com |

| CR | Neoprene Rubber | Employed as an accelerator. bloomtechz.com |

In addition to accelerating vulcanization, dithiocarbamates serve the opposite function in the synthesis of certain polymers, acting as polymerization terminators or inhibitors. This is particularly relevant in the production of synthetic rubbers like Styrene-Butadiene Rubber (SBR). ataman-chemicals.comenpress-publisher.com In polymerization processes, it is often necessary to stop the reaction at a specific point to control the molecular weight and properties of the resulting polymer.

Compounds like this compound and the closely related sodium dimethyldithiocarbamate (B2753861) are used as "shortstops" or radical inhibitors. ataman-chemicals.comnih.gov They function by reacting with and deactivating the growing polymer chain radicals, thus terminating the polymerization process. ataman-chemicals.com This control is essential for producing polymers with consistent and predictable characteristics. The ability to halt the polymerization ensures that the final product meets the required specifications for its intended application. enpress-publisher.com

Heavy Metal Remediation and Environmental Engineering

The strong metal-chelating properties of this compound make it a valuable tool in environmental engineering for the removal of toxic heavy metals from contaminated water and industrial byproducts. nih.gov

Industrial wastewater, particularly from industries like electroplating, can contain significant concentrations of hazardous heavy metal ions such as chromium, nickel, copper, and zinc. ataman-chemicals.comeeer.org this compound and its dimethyl analogue are highly effective heavy metal precipitants. enpress-publisher.comenpress-publisher.com They function as chelating agents, meaning they can bind to metal ions through multiple atoms, in this case, the two sulfur atoms of the dithiocarbamate group. wikipedia.orgresearchgate.net

This chelation reaction forms stable, water-insoluble metal-dithiocarbamate complexes. enpress-publisher.comresearchgate.net These insoluble precipitates can then be easily removed from the wastewater through standard separation techniques like filtration or sedimentation. enpress-publisher.com An advantage of using dithiocarbamates is their ability to react with a wide variety of heavy metal ions simultaneously at room temperature. enpress-publisher.comresearchgate.net This method has been shown to be effective in reducing soluble metal concentrations to below 1 part per million (ppm). ataman-chemicals.com To enhance removal efficiency, this compound can be used to modify adsorbents like powdered activated carbon (PAC), which increases the adsorbent's capacity for metal uptake. eeer.org

Table 2: Heavy Metals Removed by Dithiocarbamate Chelation

| Metal Ion | Symbol | Industry Source Example |

| Chromium | Cr | Electroplating Wastewater eeer.org |

| Nickel | Ni | Electroplating Wastewater ataman-chemicals.comeeer.org |

| Copper | Cu | Electroplating Wastewater ataman-chemicals.com |

| Zinc | Zn | Electroplating Wastewater ataman-chemicals.comeeer.org |

| Cadmium | Cd | Industrial Wastewater ataman-chemicals.com |

| Manganese | Mn | Industrial Wastewater ataman-chemicals.com |

| Lead | Pb | Industrial Wastewater made-in-china.com |

In the mining industry, froth flotation is a primary method for separating valuable minerals from ore. google.com This process relies on chemicals known as collectors, which selectively bind to the surface of specific minerals, making them hydrophobic (water-repellent) so they can attach to air bubbles and float to the surface for collection.

This compound is a highly effective and selective collector for the flotation of various metal sulfide (B99878) minerals. made-in-china.comyxbjtech.com It is particularly noted for its strong collecting capacity for the sulfides of:

Copper (Cu) made-in-china.comyxbjtech.com

Lead (Pb) made-in-china.comyxbjtech.com

Zinc (Zn) made-in-china.com

Nickel (Ni) yxbjtech.com

Antimony (Sb) made-in-china.com

It often demonstrates superior performance and cost-effectiveness compared to traditional collectors like xanthates, requiring smaller dosages. made-in-china.comyxbjtech.com Its selectivity is a key advantage, for instance, it has weak collecting power for pyrite (B73398) (iron sulfide) while being highly effective for valuable copper or lead-zinc sulfide ores. yxbjtech.com The use of dithiocarbamates can lead to faster flotation rates and improved recovery of precious metals like gold that are often associated with sulfide minerals. researchgate.netausimm.com

Catalytic Applications

The ability of this compound to form stable complexes with a wide range of transition metals is leveraged in the field of catalysis. These metal-dithiocarbamate complexes can themselves serve as catalysts or as precursors for catalytic materials.

For example, this compound is used in the synthesis of various coordination compounds with applications in materials science and catalysis. It can react with tin(II) chloride to form cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV) and with ruthenium compounds to create precursors for other ruthenium-based catalysts. sigmaaldrich.comataman-chemicals.com Furthermore, the related zinc diethyldithiocarbamate has been identified as a catalyst for the synthesis of biomedically relevant thermo-gelling polyurethanes. atamankimya.com The thermal stability of metal complexes derived from this ligand, such as antimony(III) diethyldithiocarbamate, makes them suitable as precursors for producing semiconductor materials.

Catalytic Oxidation Reactions (e.g., Conversion of N,N-Diethyldithiocarbamate to Disulfiram)

The oxidation of N,N-diethyldithiocarbamate (the anion of the sodium salt) to form tetraethylthiuram disulfide, commonly known as disulfiram (B1670777), is a key transformation. This reaction involves the formation of a disulfide bond between two dithiocarbamate molecules. The process can be represented as:

2 (CH₃CH₂)₂NCS₂⁻ → [(CH₃CH₂)₂NCS₂]₂ + 2 e⁻

This oxidation can be facilitated by various oxidizing agents and catalytic systems. For instance, iodine is effective for this conversion. wikipedia.org In biological systems, reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) can oxidize diethyldithiocarbamate. The interaction with these radicals leads to the formation of a thiyl radical, which then dimerizes to produce disulfiram. nih.gov Furthermore, enzymatic catalysis plays a role; liver microsomes in the presence of NADPH can oxidize diethyldithiocarbamate to disulfiram. nih.gov This particular reaction is noteworthy as disulfiram itself has important industrial and therapeutic applications. The production of disulfiram is dependent on factors like the concentration of the initial compound and NADPH. nih.gov

Design and Evaluation of Homogeneous and Heterogeneous Catalytic Systems

The distinction between homogeneous and heterogeneous catalysis is crucial in industrial processes, with each offering distinct advantages. Homogeneous catalysts are in the same phase as the reactants, often leading to high selectivity and activity, while heterogeneous catalysts exist in a different phase, simplifying catalyst separation and recovery. nih.gov

This compound and its derivatives are primarily utilized as ligands in the design of homogeneous catalysts or as surface modifiers for heterogeneous catalysts. As ligands, they can chelate to transition metal ions, influencing the electronic properties and steric environment of the metal center, thereby tuning its catalytic activity. wikipedia.org

In the context of bridging homogeneous and heterogeneous catalysis, nanoparticles represent a significant frontier. nih.gov While specific examples detailing this compound in this direct role are specialized, the principle involves using ligands like dithiocarbamates to stabilize metal nanoparticles. These functionalized nanoparticles can act as recyclable, quasi-heterogeneous catalysts, combining the high activity of homogeneous systems with the practical benefits of heterogeneous ones. For example, novel niobium-containing catalysts have been developed for dehydration reactions, showcasing the innovation in creating efficient heterogeneous systems. rsc.org The development of such systems focuses on enhancing catalyst stability, activity, and selectivity for specific chemical transformations, such as the hydrogenation of amides or the dehydration of carbohydrates. nih.govrsc.org

Development of Corrosion Inhibitors

The economic and safety implications of metal corrosion are substantial, driving extensive research into effective inhibitors. This compound has emerged as a highly effective corrosion inhibitor, particularly for steel in acidic environments. researchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Cold Rolled Steel)

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption occurs through the lone pair electrons on the nitrogen and sulfur atoms, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

The adsorption process is understood to be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Physisorption involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface.

Chemisorption involves the formation of stronger coordinate bonds between the inhibitor and the metal surface, leading to a more stable and robust protective film. researchgate.net

Studies have shown that the adsorption of N,N-diethyldithiocarbamate on cold-rolled steel in hydrochloric acid solutions follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The presence of this adsorbed film has been confirmed by surface analysis techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). researchgate.net

Electrochemical Studies of Corrosion Inhibition Efficiency

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. The primary methods used include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net

Potentiodynamic Polarization: These studies reveal that this compound acts as a mixed-type inhibitor for carbon steel in hydrochloric acid. researchgate.net This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). However, it predominantly affects the cathodic reaction. researchgate.net The presence of the inhibitor shifts the polarization curves to lower current density regions, indicating a reduction in the corrosion rate. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film and the corrosion process. In the presence of this compound, the charge transfer resistance (Rct) increases significantly with inhibitor concentration. nih.govrsc.org A higher Rct value corresponds to a slower corrosion rate. Conversely, the double-layer capacitance (Cdl) decreases, which is attributed to the replacement of water molecules at the metal-solution interface by the adsorbing inhibitor molecules. nih.govrsc.org

The inhibition efficiency (IE%) can be calculated from both polarization and EIS data. Research shows that the efficiency increases with the concentration of the inhibitor. For instance, studies on cold-rolled steel in 0.5 M HCl have reported inhibition efficiencies as high as 94% at a concentration of 500 ppm. researchgate.net

Below is a table summarizing typical electrochemical data for this compound (DDTC) as a corrosion inhibitor for cold rolled steel in 0.5 M HCl.

| Inhibitor Conc. (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1156 | 23.5 | 133.7 | N/A |

| 50 | 179 | 141.6 | 45.4 | 84.5% |

| 100 | 113 | 240.5 | 31.3 | 90.2% |

| 200 | 83 | 360.7 | 25.4 | 92.8% |

| 500 | 69 | 438.4 | 22.8 | 94.0% |

This table presents illustrative data based on findings reported in the literature. Actual values can vary with experimental conditions. researchgate.net

Research Tools and Mechanistic Probes in Chemical Biology

Spin Trapping for Nitric Oxide (NO) Detection

One of the prominent applications of sodium N,N-diethylcarbamodithioate is in the detection of nitric oxide (NO), a fleeting but vital signaling molecule in biological systems. Due to NO's short half-life, direct detection is challenging. DETC, in conjunction with ferrous ions (Fe²⁺), provides an effective method for "spin trapping" NO. nih.govnih.gov